2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.31 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide can be compared with other triazole derivatives, such as:
- 2-[4-(3-ethoxypropyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl acetic acid
- N-(4-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
2-[4-(3-ethoxypropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-2-15-5-3-4-13-8(6-7(10)14)11-12-9(13)16/h2-6H2,1H3,(H2,10,14)(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMXOMSBNRDFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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